Cas no 82964-91-8 (4-(Methylsulfonyl)benzenesulfonyl chloride)

4-(Methylsulfonyl)benzenesulfonyl chloride structure
82964-91-8 structure
Nome del prodotto:4-(Methylsulfonyl)benzenesulfonyl chloride
Numero CAS:82964-91-8
MF:C7H7ClO4S2
MW:254.711078882217
MDL:MFCD00216486
CID:90840
PubChem ID:2735182

4-(Methylsulfonyl)benzenesulfonyl chloride Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-(Methylsulfonyl)benzene-1-sulfonyl chloride
    • 4-(Methylsulfonyl)benzenesulfonyl chloride
    • 4-(methylsulfonyl)benzenesulfonyl
    • 4-(Methylsulphonyl)benzenesulphonyl chloride
    • 4-METHYLSULFONYLBENZENESULFONYL CHLORIDE
    • 4-(methylsulphonyl)phenylsulphonyl chloride
    • 4-methanesulfonylbenzenesulfonyl chloride
    • 4-methanesulphonylbenzenesulphonyl chloride
    • 4-methylsulfinylbenzenesulfonyl chloride
    • 4-(Methylsulfonyl)benzenesulfonyl chloride (ACI)
    • 4-(Methylsulfonyl)phenylsulfonyl chloride
    • p-(Methanesulfonyl)benzenesulfonyl chloride
    • PS-10871
    • 4-methylsulfonylbenzene-sulfonyl chloride
    • 4-(methylsulfonyl)-benzenesulfonyl chloride
    • 4-(Methylsulfonyl)benzene-1-sulfonylchloride
    • 4-Methanesulfonyl-benzenesulfonyl chloride
    • A840479
    • 4-methanesulfonyl benzenesulfonyl chloride
    • CS-0103672
    • 4-(Methylsulfonyl)benzenesulfonyl chloride, 97%
    • 4-methanesulfonylbenzene-1-sulfonyl chloride
    • 4-(methylsulfonyl)-benzene-1-sulfonyl chloride
    • Z235348117
    • XYLAZINEHYDROCHLORIDE
    • MFCD00216486
    • FT-0628863
    • SCHEMBL230747
    • EN300-27864
    • AT12040
    • 82964-91-8
    • 4-(Methanesulfonyl)benzene-1-sulfonyl chloride
    • DTXSID80370617
    • AKOS000131947
    • 4-(methyl-sulphonyl)benzenesulphonyl chloride
    • J-200072
    • TYJOQICPGZGYDT-UHFFFAOYSA-N
    • 4-methylsulfonylbenzenesulfonylchloride
    • DB-030264
    • MDL: MFCD00216486
    • Inchi: 1S/C7H7ClO4S2/c1-13(9,10)6-2-4-7(5-3-6)14(8,11)12/h2-5H,1H3
    • Chiave InChI: TYJOQICPGZGYDT-UHFFFAOYSA-N
    • Sorrisi: O=S(C1C=CC(S(C)(=O)=O)=CC=1)(Cl)=O

Proprietà calcolate

  • Massa esatta: 253.94700
  • Massa monoisotopica: 253.947
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 2
  • Complessità: 378
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • XLogP3: niente
  • Superficie polare topologica: 85A^2
  • Conta Tautomer: niente

Proprietà sperimentali

  • Colore/forma: Polvere bianca
  • Densità: 1.4936 (estimate)
  • Punto di fusione: 165-169 °C (lit.)
  • Punto di ebollizione: 158-163°C
  • Punto di infiammabilità: 208.8°C
  • Indice di rifrazione: 1.554
  • PSA: 85.04000
  • LogP: 3.17920
  • Solubilità: Non determinato

4-(Methylsulfonyl)benzenesulfonyl chloride Informazioni sulla sicurezza

  • Simbolo: GHS05
  • Parola segnale:Danger
  • Dichiarazione di pericolo: H314
  • Dichiarazione di avvertimento: P280-P305+P351+P338-P310
  • Numero di trasporto dei materiali pericolosi:UN 3261 8/PG 2
  • WGK Germania:3
  • Codice categoria di pericolo: 34
  • Istruzioni di sicurezza: S22-S26-S36/37/39-S45-S24/25
  • Identificazione dei materiali pericolosi: C
  • Classe di pericolo:8
  • Frasi di rischio:R34
  • PackingGroup:III
  • Termine di sicurezza:8
  • Gruppo di imballaggio:III

4-(Methylsulfonyl)benzenesulfonyl chloride Dati doganali

  • CODICE SA:2904909090
  • Dati doganali:

    Codice doganale cinese:

    2904909090

    Panoramica:

    2904909090 Sulfonazione di altri idrocarburi\nitrificazione\Derivato nitrosativo(alogenato o no). IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:5,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    SA:2904909090 derivati solfonati, nitrati o nitrosi degli idrocarburi, anche alogenati IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna tariffa MFN:5,5% Tariffa generale:30,0%

4-(Methylsulfonyl)benzenesulfonyl chloride Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-27864-10g
4-methanesulfonylbenzene-1-sulfonyl chloride
82964-91-8 95%
10g
$223.0 2023-09-09
TRC
M339910-100mg
4-(Methylsulfonyl)benzenesulfonyl Chloride
82964-91-8
100mg
$ 65.00 2022-06-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBES0024-5G
4-(Methylsulfonyl)benzenesulfonyl chloride
82964-91-8 95%
5g
¥ 613.00 2023-04-13
abcr
AB176465-25 g
4-(Methylsulfonyl)benzenesulfonyl chloride; 95%
82964-91-8
25 g
€641.00 2023-07-20
Enamine
EN300-27864-0.05g
4-methanesulfonylbenzene-1-sulfonyl chloride
82964-91-8 95.0%
0.05g
$19.0 2025-02-20
Fluorochem
023359-5g
4-(Methylsulfonyl)benzenesulfonyl chloride
82964-91-8 95%
5g
£92.00 2022-02-28
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
557315-5G
4-(Methylsulfonyl)benzenesulfonyl chloride
82964-91-8 97%
5G
¥1907.75 2022-02-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBES0024-5 G
4-(Methylsulfonyl)benzenesulfonyl chloride
82964-91-8 95%
5g
¥ 613.00 2021-05-07
Fluorochem
023359-10g
4-(Methylsulfonyl)benzenesulfonyl chloride
82964-91-8 95%
10g
£160.00 2022-02-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBES0024-10 G
4-(Methylsulfonyl)benzenesulfonyl chloride
82964-91-8 95%
10g
¥ 1,148.00 2021-05-07

4-(Methylsulfonyl)benzenesulfonyl chloride Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Sodium bicarbonate ,  Sodium sulfite Solvents: Water
2.1 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Potassium hydroxide Solvents: Ethanol
4.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Acetic acid ,  Water
4.2 Reagents: Sulfur dioxide ,  Cupric chloride Solvents: Acetic acid
Riferimento
Structure-activity relationships in platelet-activating factor (PAF). 11-From PAF-antagonism to phospholipase A2 inhibition: syntheses and structure-activity relationships in 1-arylsulfamido-2-alkylpiperazines
Binisti, Carine; et al, European Journal of Medicinal Chemistry, 2001, 36(10), 809-828

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Chlorosulfonic acid Solvents: Chloroform
Riferimento
Synthesis of some potential hypoglycemic agents
Blank, Benjamin; et al, Journal of Organic Chemistry, 1961, 26, 1551-3

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Ethanol
2.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Acetic acid ,  Water
2.2 Reagents: Sulfur dioxide ,  Cupric chloride Solvents: Acetic acid
Riferimento
Structure-activity relationships in platelet-activating factor (PAF). 11-From PAF-antagonism to phospholipase A2 inhibition: syntheses and structure-activity relationships in 1-arylsulfamido-2-alkylpiperazines
Binisti, Carine; et al, European Journal of Medicinal Chemistry, 2001, 36(10), 809-828

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Acetic acid ,  Water
1.2 Reagents: Sulfur dioxide ,  Cupric chloride Solvents: Acetic acid
Riferimento
Structure-activity relationships in platelet-activating factor (PAF). 11-From PAF-antagonism to phospholipase A2 inhibition: syntheses and structure-activity relationships in 1-arylsulfamido-2-alkylpiperazines
Binisti, Carine; et al, European Journal of Medicinal Chemistry, 2001, 36(10), 809-828

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Hexamethylphosphoramide
2.1 Reagents: Chlorine Solvents: Acetic acid
Riferimento
Sulfonyl esters. 7. The second and third sequences in the trithioorthoformate reaction
Ginige, Kashyapa Ananda; et al, Canadian Journal of Chemistry, 1996, 74(9), 1638-1648

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Potassium hydroxide Solvents: Ethanol
3.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Acetic acid ,  Water
3.2 Reagents: Sulfur dioxide ,  Cupric chloride Solvents: Acetic acid
Riferimento
Structure-activity relationships in platelet-activating factor (PAF). 11-From PAF-antagonism to phospholipase A2 inhibition: syntheses and structure-activity relationships in 1-arylsulfamido-2-alkylpiperazines
Binisti, Carine; et al, European Journal of Medicinal Chemistry, 2001, 36(10), 809-828

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Sulfur dioxide ,  Sodium nitrite ,  Hydrochloric acid Solvents: Acetic acid ,  Water
Riferimento
Fission of activated carbon-nitrogen and carbon-sulfur bonds. XI. Polarographic reduction of substituted benzenesulfonamides
Manousek, Osvald; et al, Collection of Czechoslovak Chemical Communications, 1968, 33(12), 4000-7

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Chlorine Solvents: Acetic acid
Riferimento
Sulfonyl esters. 7. The second and third sequences in the trithioorthoformate reaction
Ginige, Kashyapa Ananda; et al, Canadian Journal of Chemistry, 1996, 74(9), 1638-1648

4-(Methylsulfonyl)benzenesulfonyl chloride Raw materials

4-(Methylsulfonyl)benzenesulfonyl chloride Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:82964-91-8)4-(Methylsulfonyl)benzenesulfonyl chloride
A840479
Purezza:99%
Quantità:25g
Prezzo ($):479.0